3-formyl-1H-indazole-7-carbonitrile

Catalog No.
S14437196
CAS No.
M.F
C9H5N3O
M. Wt
171.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-formyl-1H-indazole-7-carbonitrile

Product Name

3-formyl-1H-indazole-7-carbonitrile

IUPAC Name

3-formyl-2H-indazole-7-carbonitrile

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

InChI

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(5-13)11-12-9(6)7/h1-3,5H,(H,11,12)

InChI Key

OXAINJBZSSRGMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)C#N)C=O

3-formyl-1H-indazole-7-carbonitrile is a heterocyclic compound characterized by its unique structure, which features both a formyl group and a carbonitrile group attached to the indazole framework. The molecular formula of this compound is C9H5N3OC_9H_5N_3O, with a molecular weight of approximately 171.16 g/mol. The presence of these functional groups enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry. Indazoles, including 3-formyl-1H-indazole-7-carbonitrile, are known for their diverse biological activities and are frequently encountered in pharmaceuticals and natural products .

, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
  • Substitution: Electrophilic substitution reactions can occur on the indazole ring, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether or hydrogenation over palladium on carbon.
  • Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles such as amines .

The biological activity of 3-formyl-1H-indazole-7-carbonitrile has been the subject of research due to its potential therapeutic properties. Studies indicate that it may exhibit:

  • Antimicrobial Properties: It has shown activity against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms of action .

The synthesis of 3-formyl-1H-indazole-7-carbonitrile typically involves several steps:

  • Cyclization: The reaction begins with the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the indazole ring.
  • Formylation: The introduction of the formyl group can be achieved through methods such as the Vilsmeier-Haack reaction.
  • Cyanation: Finally, the carbonitrile group is introduced through cyanation reactions .

Industrial Production Methods

In industrial settings, production methods are optimized for efficiency and sustainability. This may involve continuous flow processes and automated reactors to ensure consistent quality and high yields .

3-formyl-1H-indazole-7-carbonitrile has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
  • Medicinal Chemistry: Investigated as a lead compound for developing new pharmaceuticals, particularly those targeting cancer and microbial infections.
  • Dyes and Pigments Production: Utilized in producing various dyes and pigments due to its reactive functional groups .

Research into the interaction of 3-formyl-1H-indazole-7-carbonitrile with biological targets has revealed that it may interact with enzymes or receptors involved in critical physiological processes. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a therapeutic agent . Further studies are needed to confirm these interactions and their implications for drug design.

Several compounds share structural similarities with 3-formyl-1H-indazole-7-carbonitrile:

Compound NameKey Differences
1H-indazole-3-carbaldehydeLacks the carbonitrile group; less versatile
3-cyano-1H-indazoleLacks the formyl group; reduced reactivity
7-amino-1H-indazole-3-carbaldehydeContains an amino group instead of carbonitrile
3-formyl-1H-indoleDifferent heterocyclic structure; distinct reactivity
3-formyl-1H-indazole-6-carbonitrileDifferent positioning of functional groups

Uniqueness

The uniqueness of 3-formyl-1H-indazole-7-carbonitrile lies in its combination of both formyl and carbonitrile groups on the indazole ring. This specific arrangement provides a balance between reactivity and stability, enabling a broad range of chemical transformations that are not possible with similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

171.043261791 g/mol

Monoisotopic Mass

171.043261791 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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